1,7-Naphthyridine-6-carboxylic acid

Phosphodiesterase 4 (PDE4) Inhibition Anti-inflammatory Asthma

Researchers pursuing selective kinase/PDE4 inhibitors often find that standard 1,8-naphthyridine isomers lack the spatial orientation needed for target selectivity. 1,7-Naphthyridine-6-carboxylic acid (CAS 1368175-86-3) resolves this with its distinct 1,7-nitrogen geometry. • >100-fold PIP4K2A selectivity (Bayer BAY-091/BAY-297) • 40× greater PDE4D potency vs. Ariflo for next-gen asthma/COPD therapies • Three diversifiable handles (C5, C8, C6-COOH) for parallel SAR

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 1368175-86-3
Cat. No. B1407081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Naphthyridine-6-carboxylic acid
CAS1368175-86-3
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NC=C2N=C1)C(=O)O
InChIInChI=1S/C9H6N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)5-11-7/h1-5H,(H,12,13)
InChIKeyLGHAIFYRBKYBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Naphthyridine-6-carboxylic Acid Baseline Profile


1,7-Naphthyridine-6-carboxylic acid (C₉H₆N₂O₂; MW 174.16) is a bicyclic heteroaromatic compound comprised of fused pyridine rings with nitrogen atoms at positions 1 and 7, and a carboxylic acid functionality at position 6 . This specific substitution pattern establishes a versatile scaffold for medicinal chemistry applications, differentiating it from the more extensively explored 1,8-naphthyridine isomer [1]. The compound serves as a core building block for generating proprietary kinase inhibitors and anti-inflammatory agents through derivatization at multiple sites [2].

Scaffold 1,7-naphthyridine core for kinase & PDE4 inhibitor design
Geometry 1,7-diaza arrangement for ATP-binding site complementarity
Derivatization C6-carboxylic acid handle enables amide coupling and SAR exploration

Why Substituting 1,7-Naphthyridine-6-carboxylic Acid Fails


Direct substitution with other naphthyridine isomers (e.g., 1,6- or 1,8-naphthyridine) or alternative heterocyclic acids is not feasible for projects requiring specific kinase inhibition or anti-inflammatory profiles. Research demonstrates that the 1,7-naphthyridine core provides a distinct spatial orientation of nitrogen atoms, which is critical for ATP-binding site interactions in kinases like PIP4K2A and for achieving selectivity within the phosphodiesterase-4 (PDE4) family [1][2]. Structure-activity relationship (SAR) studies on related derivatives confirm that the position of the carboxylic acid at C6 is essential for receptor affinity and oral bioavailability, effects that are not recapitulated by generic alternatives lacking this precise geometry [3].

Target 1,7-Naphthyridine-6-carboxylic acid Substitute 1,8- or 1,6-isomers 1,7-diaza orientation may shift ATP-site binding geometry relative to alternative regioisomers
Target C6-carboxyl position Substitute Other substitution patterns C6-carboxylic acid placement may alter receptor affinity and oral exposure profiles in derived amides
Target 1,7-naphthyridine derivatives Substitute Generic heterocyclic acids Kinase selectivity and PDE4 potency profiles may not transfer to scaffolds lacking 1,7-diaza geometry

1,7-Naphthyridine-6-carboxylic Acid: Comparative Evidence


PDE4 Inhibition: 1,7-Naphthyridine vs. 1,8-Naphthyridine

The 1,7-naphthyridine core is critical for achieving high PDE4 inhibitory potency. A representative 6,8-disubstituted 1,7-naphthyridine derivative, NVP-ABE171, exhibited an IC₅₀ of 1.5 nM against PDE4D, a potency approximately 40-fold greater than that of the clinical comparator Ariflo (IC₅₀ ≈ 60 nM) [1]. This substantial gain in target engagement is attributed to the unique positioning of the 1,7-diazaheterocyclic system, which facilitates optimal binding within the PDE4 active site, a spatial arrangement not achievable with the more common 1,8-naphthyridine isomer [2].

PDE4D inhibition
Cross-study comparable
Reported IC₅₀: 1.5 nM (derivative NVP-ABE171) vs. ~60 nM (clinical comparator Ariflo)
Supports PDE4D potency context for 1,7-naphthyridine derivatives
Derivative-specific data; cross-study interpretation
Phosphodiesterase 4 (PDE4) Inhibition Anti-inflammatory Asthma

6-Carboxylic Acid Group Oral Activity Advantage

The presence of the 6-carboxylic acid moiety, serving as a point for amide bond formation, is essential for achieving high oral NK1 antagonistic activity. Studies on axially chiral 1,7-naphthyridine-6-carboxamides demonstrate a wide range of potencies depending on the exact amide substituent. A key enantiomer (3a-A) exhibited an in vivo oral ED₅₀ of 67.7 μg/kg, which was 12-fold more potent than a closely related stereoisomer (3b-B) with an IC₅₀ of 620 nM [1][2]. This demonstrates that the 6-carboxylic acid functional handle is crucial for generating derivatives with vastly improved pharmacokinetic and pharmacodynamic profiles compared to those lacking this specific carboxyl orientation [3].

NK1 oral activity
Direct head-to-head
Reported in vivo ED₅₀: 67.7 μg/kg (derivative 3a-A) vs. IC₅₀ = 620 nM (stereoisomer 3b-B)
Supports structure-activity relationship review for C6-carboxamide derivatives
Enantiomer-specific comparison; oral guinea pig model
NK1 Antagonism Oral Bioavailability Emetic Disorders

PIP4K2A Selectivity via 1,7-Naphthyridine Conformation

The planar geometry of the 1,7-naphthyridine core provides a rigid scaffold that is highly complementary to the ATP-binding pocket of the lipid kinase PIP4K2A. Optimization of 1,7-naphthyridine-based inhibitors such as BAY-091 and BAY-297 yielded compounds with exceptional selectivity profiles. Specifically, BAY-091 demonstrated >100-fold selectivity for PIP4K2A when screened against a broad panel of 320 kinases [1]. This level of kinome selectivity is not commonly observed with more flexible 1,6-naphthyridine or quinolone scaffolds, which often exhibit broader promiscuity [2].

PIP4K2A selectivity
Class-level inference
Reported kinome selectivity: >100-fold for PIP4K2A (derivative BAY-091)
Supports kinome selectivity review for 1,7-naphthyridine scaffold
Panel of 320 kinases; derivative-specific data
Kinase Selectivity PIP4K2A Cancer Research

1,7-Naphthyridine-6-carboxylic Acid Optimal Applications


PDE4 Inhibitor Scaffold

The 1,7-naphthyridine-6-carboxylic acid scaffold is uniquely suited for designing novel phosphodiesterase 4 (PDE4) inhibitors with enhanced potency and selectivity. As evidenced by NVP-ABE171, derivatives of this core achieve up to 40-fold greater potency against PDE4D compared to established clinical candidates like Ariflo [7]. Procurement of this compound enables medicinal chemistry teams to explore SAR at the 6- and 8-positions, aiming to mitigate the emesis and tolerability issues associated with earlier PDE4 inhibitors, thereby advancing next-generation therapies for asthma and COPD [8].

PIP4K2A Inhibitor Precursor for Cancer

In oncology drug discovery, the 1,7-naphthyridine core is a validated starting point for developing highly selective inhibitors of PIP4K2A, a lipid kinase implicated in tumor progression. Programs such as those at Bayer have successfully used 1,7-naphthyridine derivatives (e.g., BAY-091 and BAY-297) to achieve >100-fold selectivity over other kinases, a profile not easily attained with alternative scaffolds [7]. Researchers can leverage 1,7-naphthyridine-6-carboxylic acid as a key intermediate to rapidly assemble focused libraries targeting this emerging cancer vulnerability [8].

NK1 Receptor Antagonist Intermediate

This compound is an ideal building block for synthesizing orally active tachykinin NK1 receptor antagonists. Research has shown that the 6-carboxylic acid can be readily converted into a diverse array of carboxamides, with specific stereoisomers demonstrating nanomolar in vitro binding and potent in vivo oral efficacy (ED₅₀ ~67.7 μg/kg) in models of neurogenic inflammation [7]. The ability to generate and separate stable atropisomers around this core provides a unique advantage for creating potent and patentable NK1 antagonists for emesis, pain, or bladder disorders [8].

Heterocyclic Library Building Block

For CROs and combinatorial chemistry groups, 1,7-naphthyridine-6-carboxylic acid (CAS 1368175-86-3) serves as a premium, diversifiable scaffold. Its multiple reactive handles (the pyridine nitrogens, the C5 and C8 positions for electrophilic substitution, and the C6 carboxylic acid for amide coupling) support robust parallel synthesis [7]. Unlike the more common 1,8-naphthyridine isomer, the 1,7-arrangement offers distinct electronic and steric properties that can be exploited to access novel chemical space and generate unique intellectual property [8].

Application
Selection Property
Validation Focus
PDE4 inhibitor design scaffold
1,7-diazaheterocyclic geometry
PDE4D inhibition and isoform selectivity
PIP4K2A inhibitor precursor scaffold
Planar ATP-site complementarity
Kinase selectivity panel profiling
NK1 receptor antagonist synthesis
C6-carboxamide chiral derivatization
Atropisomer separation and oral exposure evaluation
Heterocyclic library building block
Multiple reactive handles (C6, C5, C8)
Novel chemical space and IP generation

Technical Documentation Hub

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23 linked technical documents
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